(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523266
InChI: InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol

(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13523266

Molecular Formula: C13H18ClN3O3

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
IUPAC Name tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3/t9-/m1/s1
Standard InChI Key SVKXSLNUEALQMH-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC(=NC=N2)Cl
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate, reflects its intricate structure. Key components include:

  • Pyrrolidine ring: A five-membered saturated amine ring substituted at the 3-position.

  • Chloropyrimidin-4-yl ether: A pyrimidine heterocycle with a chlorine atom at the 6-position, linked via an oxygen atom to the pyrrolidine.

  • tert-Butyl ester: A bulky carbamate group at the pyrrolidine’s 1-position, serving as a protective moiety for the amine.

The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₃
Molecular Weight299.75 g/mol
IUPAC Nametert-butyl (3R)-3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
CAS NumberNot disclosed
SMILESCC(C)(C)OC(=O)N1CCC@HOC2=CC(=NC=N2)Cl

Synthesis and Optimization

Synthetic Route

The synthesis of (R)-3-(6-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step sequence:

  • Preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate: The pyrrolidine ring is functionalized with a hydroxyl group at the 3-position and protected with a tert-butyl carbamate.

  • Etherification with 2-chloropyrimidine: The hydroxyl group undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C).

Research Gaps and Future Directions

Biological Activity Profiling

Despite its synthetic accessibility, in vitro and in vivo data for this compound remain scarce. Priority research areas include:

  • Enzyme inhibition assays: Screening against kinase or protease panels.

  • Cellular toxicity studies: Establishing therapeutic indices.

Synthetic Methodology Improvements

  • Catalytic asymmetric synthesis: Enantioselective routes to reduce reliance on chiral resolution.

  • Green chemistry approaches: Solvent-free or microwave-assisted reactions to enhance sustainability.

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